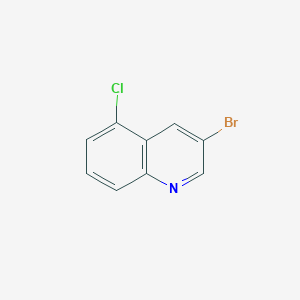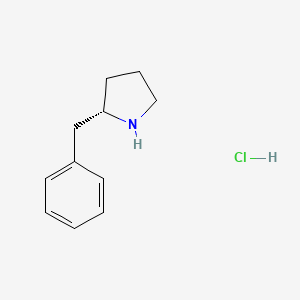
2-(1-Aminoethyl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)aniline dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(1-Aminoethyl)aniline dihydrochloride is represented by the InChI code1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H . Physical And Chemical Properties Analysis
2-(1-Aminoethyl)aniline dihydrochloride has a molecular weight of 209.12 g/mol . It is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Hofmann et al. (2014) demonstrated the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in biphasic radical arylation reactions with dioxygen from air as an oxidant. This metal-free approach provides a new pathway to aminobiphenyls, highlighting the importance of the amino functionality in achieving high ortho:meta regioselectivities, applicable on a gram scale Hofmann et al., 2014.
Aydemir et al. (2009) synthesized N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, revealing their application in palladium(II) catalyzed Heck and Suzuki cross-coupling reactions. This work underscores the compound's utility as a ligand in catalysis, offering a practical route to various biphenyls and stilbenes in good yields Aydemir et al., 2009.
Material Science and Corrosion Inhibition
- Khaled et al. (2004) explored the potential of ortho-substituted anilines, including 2-(1-Aminoethyl)aniline derivatives, as copper corrosion inhibitors in acidic conditions. Their findings suggest a correlation between the structure of anilines and their inhibition efficiencies, with the compounds adhering to the Temkin adsorption isotherm, indicating their potential as corrosion inhibitors Khaled et al., 2004.
Chemical Sensors and Fluorescent Materials
- Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, including derivatives of 2-(1-Aminoethyl)aniline, demonstrating their solid-state fluorescence due to well-defined intramolecular hydrogen bonds. This research opens avenues for utilizing such compounds in the development of fluorescent materials and turn-on-type probes for selective detection, including DNA Beppu et al., 2014.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXOUYXVLWRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)aniline dihydrochloride | |
CAS RN |
1423032-93-2 |
Source


|
| Record name | 2-(1-aminoethyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



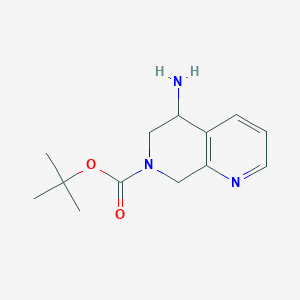
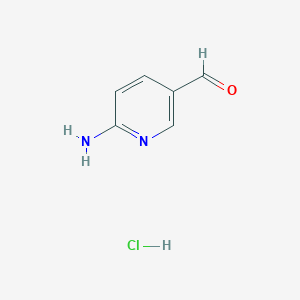

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
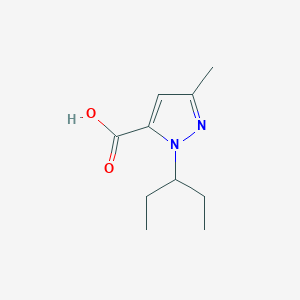

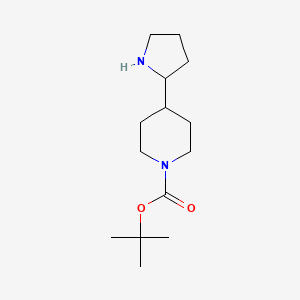
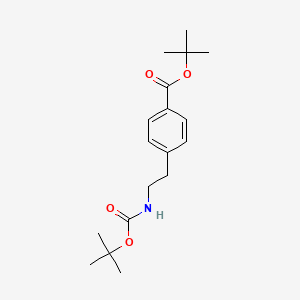
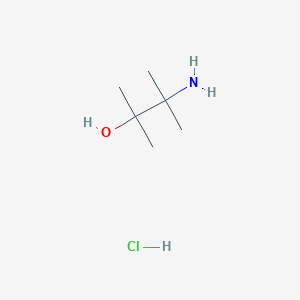
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
